molecular formula C6H15NO B1455004 2-[Ethyl(methyl)amino]-1-propanol CAS No. 1060817-16-4

2-[Ethyl(methyl)amino]-1-propanol

Cat. No. B1455004
CAS RN: 1060817-16-4
M. Wt: 117.19 g/mol
InChI Key: VDKVVJABFRJUOS-UHFFFAOYSA-N
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Description

2-[Ethyl(methyl)amino]-1-propanol, also known as 2-EAP or 2-EtAP, is an organic compound of the amine class. It is an important molecule used in many scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Surfactant Synthesis

The compound is used in the synthesis of betaine ester surfactants , which are derived from natural renewable sources and are biodegradable . Specifically, the betaine ester surfactant 2-di-methylaminoethyllaurate betaine was synthesized from 2-di-methylaminoehanol and lauric acid derived from coconut oil in a three-step chemo-enzymatic esterification reaction .

Cosmetic and Personal Care Products

The betaine ester surfactants synthesized using 2-[Ethyl(methyl)amino]-1-propanol can be used as a co-surfactant in many cosmetic and personal care products . This is due to their surfactant properties, which were determined through structural analysis .

Green Chemistry

The compound plays a significant role in green chemistry . The growing need for sustainable natural-based surfactants has led to syntheses of surfactants without the use of solvents and without the generation of by-products when milder manufacturing processes are used .

Biomedical Research

Indole derivatives, which can be synthesized using 2-[Ethyl(methyl)amino]-1-propanol, have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Drug Development

Indoles, both natural and synthetic, show various biologically vital properties . Therefore, 2-[Ethyl(methyl)amino]-1-propanol, being a precursor in the synthesis of indole derivatives, can be crucial in drug development .

Industrial Applications

Coumarin derivatives, which can potentially be synthesized using 2-[Ethyl(methyl)amino]-1-propanol, have a myriad of applications in many industrial branches . This has led to the development of novel and more practical methods for synthesizing these compounds .

Mechanism of Action

The molecular and cellular effects of amines can vary widely. Some amines, for example, can act as neurotransmitters in the nervous system. They can bind to specific receptors on nerve cells and influence nerve impulse transmission .

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and reactivity of amines. For example, amines can react with acids to form ammonium salts, which can affect their behavior and stability .

properties

IUPAC Name

2-[ethyl(methyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKVVJABFRJUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672447
Record name 2-[Ethyl(methyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethyl(methyl)amino]-1-propanol

CAS RN

1060817-16-4
Record name 2-[Ethyl(methyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(N-ethyl-N-methylamino)propanol was prepared as follows: In a pressure vessel was mixed N-ethyl-N-methylamine (25 g, 420 mmol), 3-chloropropanol (14.1 mL, 16 g, 170 mmol), sodium iodide (2.54 g, 17 mmol) and 60 mL dioxane. The vessel was sealed and heated to 65° C. After 3 days the reaction was allowed to cool to ambient temperature. Solvent was removed by rotary evaporation leaving a brown oil. The oil was dissolved in 80 mL of 2N NaOH, extracted with EtOAc (3×250 mL) and dried over Na2SO4. After filtration of the drying agent solvent was removed in vacuo leaving a brown oil. The oil was distilled (75° C., 15 mm Hg) leaving 2-(N-ethyl-N-methylamino)propanol (6.3 g, 54 mmol, 32% yield) as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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